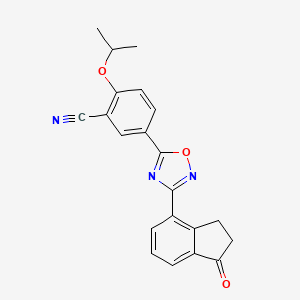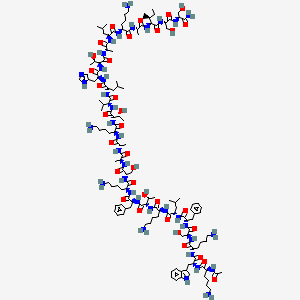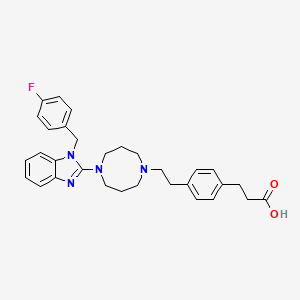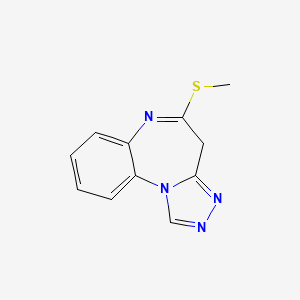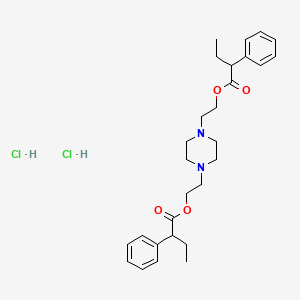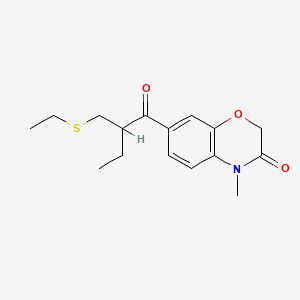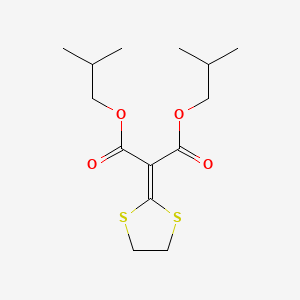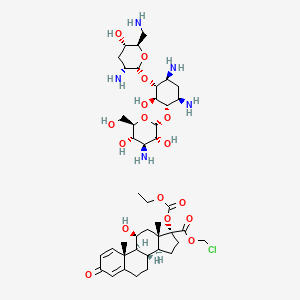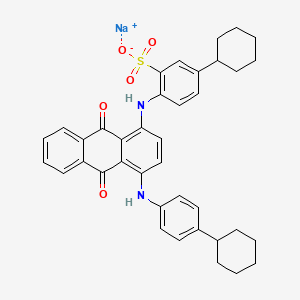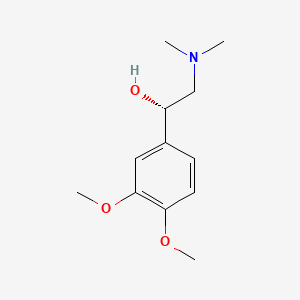
(+)-Macromerine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Macromerine is a naturally occurring phenethylamine alkaloid found in certain cacti species. It is structurally related to mescaline, another well-known alkaloid. This compound has been studied for its potential psychoactive properties and its role in traditional medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Macromerine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. This process can be carried out using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments to reaction conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
(+)-Macromerine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitrostyrene intermediate to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the primary amine.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(+)-Macromerine has been studied for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other phenethylamine derivatives.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Potential therapeutic applications for its psychoactive properties.
Industry: Limited use in the synthesis of specialized chemicals.
作用機序
The mechanism of action of (+)-Macromerine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, similar to mescaline. This interaction leads to altered neurotransmitter release and changes in perception and mood.
類似化合物との比較
(+)-Macromerine is similar to other phenethylamine alkaloids such as:
Mescaline: Both compounds have psychoactive properties and act on serotonin receptors.
3,4,5-Trimethoxyphenethylamine: Shares a similar chemical structure but lacks the psychoactive effects.
Dimethoxyphenethylamine: Another related compound with varying psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which influences its pharmacological activity and potency.
特性
CAS番号 |
33066-27-2 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
(1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m1/s1 |
InChIキー |
YAIPYAQVBZPSSC-SNVBAGLBSA-N |
異性体SMILES |
CN(C)C[C@H](C1=CC(=C(C=C1)OC)OC)O |
正規SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)
